8-Fold Higher Affinity for CXCR4 than AMD3100 (Antibody Binding Assay)
AMD3465 exhibits an 8-fold higher affinity for the CXCR4 receptor compared to the prototype bicyclam AMD3100, as determined in a competitive binding assay using the (125)I-12G5 monoclonal antibody against CXCR4 [1].
| Evidence Dimension | CXCR4 Receptor Affinity |
|---|---|
| Target Compound Data | Ki not directly reported, but 8-fold higher affinity than AMD3100 |
| Comparator Or Baseline | AMD3100 (plerixafor) |
| Quantified Difference | 8-fold higher affinity for AMD3465 |
| Conditions | Competitive binding assay using (125)I-12G5 monoclonal CXCR4 antibody [1] |
Why This Matters
Higher affinity enables lower effective concentrations in vitro and potentially improves target engagement in vivo, reducing off-target effects.
- [1] Rosenkilde, M. M., Gerlach, L. O., Jakobsen, J. S., Skerlj, R. T., Bridger, G. J., & Schwartz, T. W. (2007). Molecular mechanism of action of monocyclam versus bicyclam non-peptide antagonists in the CXCR4 chemokine receptor. Journal of Biological Chemistry, 282(37), 27354-27365. View Source
